N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a quinazolinone derivative characterized by a 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core. Key structural features include:
- A 3,4-dimethoxyphenethyl group attached to the butanamide nitrogen.
- A 2-[(2-furylmethyl)amino]-2-oxoethyl side chain at the quinazolinone N1 position.
- A butanamide linker bridging the quinazolinone and phenethyl moieties.
This compound shares synthetic pathways with structurally related quinazolinones, such as the use of carbodiimide-mediated coupling (e.g., N,N′-carbonyldiimidazole) to form amide bonds, as seen in the synthesis of N-[(2,4-dichlorophenyl)methyl] acetamide derivatives .
Eigenschaften
CAS-Nummer |
899916-32-6 |
|---|---|
Molekularformel |
C29H32N4O7 |
Molekulargewicht |
548.596 |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H32N4O7/c1-38-24-12-11-20(17-25(24)39-2)13-14-30-26(34)10-5-15-32-28(36)22-8-3-4-9-23(22)33(29(32)37)19-27(35)31-18-21-7-6-16-40-21/h3-4,6-9,11-12,16-17H,5,10,13-15,18-19H2,1-2H3,(H,30,34)(H,31,35) |
InChI-Schlüssel |
OBKGBNGCJRMRDX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dimethoxyphenyl Group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Furylmethylamine : This group is often associated with neuroactive properties.
- Quinazoline Derivative : Quinazolines are recognized for their diverse pharmacological effects, including anticancer and anti-inflammatory activities.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, a screening of drug libraries on multicellular spheroids identified compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide as effective in inhibiting tumor growth. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in cancer cell proliferation.
- Modulation of Gene Expression : The compound may influence the expression of genes related to cell survival and apoptosis.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have explored the biological effects of similar compounds:
-
Study on Anticancer Efficacy :
- In a study conducted on breast cancer cell lines, compounds with structural similarities to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Neuroprotective Effects :
Summary of Findings
The biological activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide suggests a promising therapeutic potential in oncology and neurology. The compound’s ability to inhibit cancer cell proliferation and exert neuroprotective effects positions it as an interesting candidate for further research.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Quinazolinone derivatives with butanamide or acetamide substituents exhibit structural diversity primarily in their aromatic and heterocyclic substituents. Below is a comparative analysis:
¹Calculated based on molecular formula.
Key Observations :
- Substituents on the quinazolinone core (e.g., methoxy, nitro, bromo) influence electronic properties and binding interactions.
- The target compound uniquely combines a 3,4-dimethoxyphenethyl group (linked to enhanced blood-brain barrier penetration) and a furan-containing side chain , which may modulate metabolic stability .
Bioactivity and Pharmacological Implications
- Anti-inflammatory Activity : Benzoxazole derivatives with butanamide moieties inhibit LPS-induced inflammation via NF-κB pathway modulation .
- Anticonvulsant Potential: N-[(2,4-dichlorophenyl)methyl] acetamide derivatives show seizure suppression in rodent models .
- Thrombin Receptor Antagonism: Elinogrel (a quinazolinone derivative) acts as a competitive thrombin receptor antagonist, highlighting the scaffold's versatility in cardiovascular drug design .
Structure-Activity Relationship (SAR) :
- Electron-donating groups (e.g., methoxy) on aromatic rings enhance solubility and receptor affinity .
- Heterocyclic side chains (e.g., furan, thiophene) improve metabolic stability compared to purely aliphatic chains .
Molecular Similarity Analysis
Computational studies quantify structural similarities between the target compound and analogs:
- Tanimoto Index : The target compound shares ~0.65–0.72 similarity with N-(4-fluorobenzyl) and 4-(6-bromo) analogs, based on MACCS fingerprints .
- Cosine Scores : Molecular networking clusters the target compound with furan- and methoxy-substituted derivatives (cosine score >0.8), suggesting shared fragmentation patterns .
- QSAR Models: Substituent electronegativity and logP values correlate with bioactivity in hierarchical clustering of quinazolinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
